Hexafluoro-1,3-butadiene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPPATCNSOSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-06-0 | |
| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4060991 | |
| Record name | Hexafluorobutadiene | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless gas; Compressed and liquefied; [Matheson Tri-Gas MSDS] | |
| Record name | Hexafluoro-1,3-butadiene | |
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CAS No. |
685-63-2 | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexafluoro-1,3-butadiene | |
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| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexafluorobutadiene | |
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| Record name | 1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
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| Record name | HEXAFLUORO-1,3-BUTADIENE | |
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Synthetic Methodologies and Reaction Pathways of Hexafluoro 1,3 Butadiene
Established Synthetic Routes
Iodine Chloride and Chlorotrifluoroethylene (B8367) (CTFE) Multi-step Pathways
A preferred industrial route for producing high-purity hexafluoro-1,3-butadiene utilizes iodine chloride (ICl) and chlorotrifluoroethylene (CTFE) as the primary starting materials. efcgases.com This method is favored due to the ready availability of the raw materials, straightforward chemical processing, and the potential for recycling by-products. efcgases.com The synthesis is a three-step process that has been established for several decades. efcgases.com
The initial step involves the 1,2-addition of the interhalogen ICl to CTFE. This reaction forms major and minor 1,2-addition products. efcgases.com Following this, a reductive coupling of these addition products is carried out using zinc, which yields the perhalogenated butane, 1,2,3,4-tetrachlorohexafluorobutane (B1297612) (HFTCB). efcgases.comwikipedia.org
The final and crucial step in this pathway is the reductive dechlorination of HFTCB to produce this compound. efcgases.com This is typically achieved using zinc powder in a polar solvent. efcgases.comsmolecule.com The use of zinc for dechlorination is a common strategy in organofluorine chemistry to introduce unsaturation. In this case, two molecules of zinc remove the four chlorine atoms from HFTCB, resulting in the formation of the conjugated diene system of HFBD and zinc chloride as a by-product. wikipedia.org The purification of the final product is often simplified due to significant differences in volatility and polarity between HFBD and the major contaminants, such as the organic solvent. efcgases.com An 80% yield of this compound has been reported for this conversion from chlorotrifluoroethylene. rsc.org
| Reactant | Reagent | Solvent | Product | Yield |
| 1,2,3,4-tetrachloro-hexafluorobutane | Zinc | Polar Solvent | This compound | High Purity |
| 1,2-dichloro-1,2,2-trifluoroiodoethane | Zinc | Dioxan | This compound | - |
| 1,2,3,4-tetrachloro-hexafluorobutane | Zinc | Isopropanol | This compound | 96% |
Table 1: Reductive Dechlorination Processes for this compound Synthesis
A significant advantage of the ICl/CTFE route is the potential for by-product recycling. The major inorganic by-products, zinc iodide (ZnI₂) and zinc chloride (ZnCl₂), can be recovered and processed back into key raw materials. efcgases.com This recyclability enhances the economic and environmental viability of this industrial-scale production method. efcgases.com
Pyrolysis-Based Synthesis from Halogenated Precursors
Pyrolysis, or thermal decomposition, of halogenated compounds presents an alternative synthetic approach to obtaining this compound.
The thermal dimerization of CTFE is one such pyrolysis-based method. efcgases.com However, this process has notable disadvantages. The pyrolysis of CTFE at elevated temperatures (around 505 °C) results in a mixture of three main components. efcgases.com
| Product | Percentage in Mixture |
| 3,4-dichlorohexafluorobut-1-ene (DCHFB) | 35% |
| 1,2-dichlorohexafluorocyclobutane (B1197575) (DCHFCB) | 35% |
| Unreacted Chlorotrifluoroethylene (CTFE) | 30% |
Table 2: Product Distribution from Pyrolysis of Chlorotrifluoroethylene efcgases.com
Following the pyrolysis, only the desired 3,4-dichlorohexafluorobut-1-ene (DCHFB) can be directly dehalogenated to yield this compound. efcgases.com The other major by-product, 1,2-dichlorohexafluorocyclobutane (DCHFCB), cannot be directly recycled into the process and often requires storage or destruction. efcgases.com The unreacted CTFE can, in principle, be recycled, but it is frequently disposed of, which can lead to the formation of toxic residues. efcgases.com The difficulty in separating the primary products makes this route less selective compared to others. google.comgoogle.com
A method has been developed that utilizes waste tetrafluoroethylene (B6358150) as a starting material. This process involves the pyrolysis of waste tetrafluoroethylene at 500°C and 2 kPa to produce the tetrafluoroethylene monomer. scirp.orgsemanticscholar.org This pyrolysis reaction has been reported to achieve a conversion rate of 99.6% and a yield of the tetrafluoroethylene monomer of 95.52%. scirp.orgsemanticscholar.org This monomer can then be further processed to synthesize this compound.
Organometallic Coupling Reactions
Organometallic coupling reactions represent a significant strategy for the synthesis of this compound. These methods often utilize zinc-based reagents and transition metal catalysts to facilitate the formation of the butadiene backbone.
A key method for synthesizing this compound involves the coupling of trifluorovinyl zinc reagents. guidechem.com The process typically starts with the preparation of a trifluorovinyl zinc halide (CF2=CFZnX, where X is Cl or Br). guidechem.com One route to the necessary intermediate, 1,1-dibromotetrafluoroethane, involves the isomerization of 1,2-dibromotetrafluoroethane. This intermediate then reacts with zinc powder in a solvent like dimethylformamide (DMF) to produce the trifluorovinyl zinc bromide. google.com Another approach utilizes the readily available hydrofluorocarbon HFC-134a, which undergoes an in situ metalation-transmetalation process to generate the trifluorovinylzinc reagent. acs.org
Once the trifluorovinyl zinc reagent is formed, a coupling reaction is induced, often with the aid of a catalyst, to yield this compound. guidechem.comgoogle.com For instance, trifluoroethenylzinc bromide can be formed and subsequently coupled. scirp.org The total yield for such processes can range from 62% to 70%. scirp.org
Table 1: Trifluorovinyl Zinc Coupling Reaction Parameters
| Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |
| 1,1-dibromotetrafluoroethane | Zinc powder | DMF | Anhydrous cupric bromide | 84% (coupling step) | google.com |
| HFC-134a | Base, Zinc salt | THF | - | 73% (reagent formation) | acs.org |
| Trifluoroethene | Zinc-bromine | - | Ferric or Copper salts | 62-70% (total) | scirp.org |
Transition metal catalysts play a pivotal role in the dimerization of trifluorochloroethylene to produce this compound. scirp.orgsemanticscholar.org Palladium-based catalysts, such as PdCl2(PhCN)2, have been employed in the presence of phosphine (B1218219) ligands like p(o-CH3C6H5)3 to facilitate the direct dechlorination and dimerization of trifluorochloroethylene using excess zinc powder. scirp.orgsemanticscholar.org This reaction, conducted at temperatures between 50°C and 60°C, can achieve a maximum yield of 34%. scirp.orgsemanticscholar.org Other transition metals like nickel are also utilized in catalytic systems for similar transformations. google.comresearchgate.net Palladium-catalyzed coupling of trifluorovinyl zinc reagents is another effective method. researchgate.netresearchgate.net
Table 2: Transition Metal-Catalyzed Dimerization of Trifluorochloroethylene
| Catalyst System | Ligand | Temperature | Yield | Reference |
| PdCl2(PhCN)2 | p(o-CH3C6H5)3 | 50-60°C | up to 34% | scirp.orgsemanticscholar.org |
| Nickel-based catalyst | - | - | - | google.com |
| Palladium(0)/Copper(I) | - | - | - | researchgate.net |
Dehalogenation and Debromination Studies
Dehalogenation, particularly dechlorination and debromination, of larger fluorinated alkanes is a well-established route to this compound. These reactions typically employ a metal, such as zinc, to remove halogen atoms and form the desired double bonds.
The dechlorination of 1,2,3,4-tetrachlorohexafluorobutane using zinc powder is a common and high-yielding method for producing this compound. guidechem.comsemanticscholar.org The reaction is typically carried out in a solvent such as ethanol (B145695) or isopropanol. scirp.orggoogle.com Yields for this dechlorination step are often quite high, ranging from 93% to 98%. guidechem.com The precursor, 1,2,3,4-tetrachlorohexafluorobutane, can be synthesized through various routes, including the dimerization of dichlorodifluoroethylene or the chlorination and subsequent fluorination of other C4 precursors. guidechem.comsemanticscholar.org For example, 1,1,2,3,4,4-hexachloro-tetrafluorobutane can be converted to 1,2,3,4-tetrachloro-hexafluorobutane, which is then dechlorinated with zinc in ethanol to give this compound with a 93.5% yield. scirp.org
Table 3: Zinc Powder Dechlorination of Hexafluorotetrachlorobutane
The debromination of 1,4-dibromo-octafluorobutane is another effective method for synthesizing this compound. guidechem.com This reaction can be achieved using various reagents. While butyllithium (B86547) can produce yields as high as 97%, its hazardous nature and cost make it less practical for large-scale production. guidechem.com Consequently, research has focused on using metals like zinc or magnesium, often with additives and in different solvents, to achieve the debromination. guidechem.com A patent describes a method where 1,4-dibromo-2-chloro-3-halo-1,1,2,3,4,4-hexafluorobutane is dehalogenated with zinc powder to obtain this compound. google.com In one example, this reaction, carried out at 80°C, yielded the product with 86.0% yield. google.com
Table 4: Debromination of Octafluorodibromobutane and Derivatives
| Starting Material | Reagent | Yield | Reference |
| Octafluorodibromobutane | Butyllithium | up to 97% | guidechem.com |
| 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane | Zinc powder | 86.0% | google.com |
Gas-Phase Catalytic Isomerization of Octafluorocyclobutene
This compound can exist in equilibrium with its cyclic isomer, octafluorocyclobutene. Under thermal or catalytic conditions, this compound can cyclize to form the thermodynamically more stable octafluorocyclobutene. Conversely, the ring-opening of octafluorocyclobutene can be a pathway to produce this compound, although the equilibrium favors the cyclic structure. The thermal reactions of this compound can lead to intramolecular cycloaddition to form hexafluorocyclobutene (B1221722). acs.org
Mechanistic Investigations of this compound Formation
The formation of this compound is underpinned by complex reaction mechanisms that are the subject of detailed scientific inquiry. These investigations are crucial for understanding the pathways to its synthesis and for optimizing production methods. The electronic structure of perfluoro-1,3-butadiene has been explored through ab initio molecular orbital calculations, which indicate that the minimum energy structure is a nonplanar skew-cis conformation. researchgate.net
Detailed Reaction Kinetics and Thermodynamics
The study of reaction kinetics provides essential data on the rates and energy requirements of formation pathways. For instance, the gas-phase reaction of atomic hydrogen with this compound has been measured across a wide temperature range (290−1010 K). acs.org The kinetics show a distinct temperature dependence. In the lower temperature range of 290−620 K, a positive activation energy is observed, whereas the rate constant drops rapidly between 620 and 700 K, before exhibiting different kinetics at higher temperatures (700-1010 K). acs.org This suggests that below approximately 600 K, the dominant pathway is the addition of hydrogen atoms to form C₄F₆H isomers. acs.org
Thermodynamic data, such as the enthalpy of formation, is fundamental to understanding the stability and energy changes during the synthesis of this compound. The standard enthalpy of formation (ΔfH°gas) for gaseous this compound has been reported, providing a key benchmark for assessing the feasibility of various synthetic routes. nist.gov
Catalyst Design and Optimization for Selective Synthesis
A variety of catalysts and reagents are employed across different synthetic routes. Zinc powder is widely used for dechlorination steps, such as in the conversion of 1,2,3,4-tetrachlorohexafluorobutane to the final product. guidechem.comscirp.org The synthesis involving the coupling of trifluorovinyl chloride (or bromide) zinc intermediates also utilizes catalysts. guidechem.com In some processes, mercury has been used as a catalyst for photocoupling reactions, for instance, in the coupling of 1,2-dichloro-1,2,2-trifluoro-1-iodoethane to form 1,2,3,4-tetrachloro-hexafluorobutane with a 95% yield. scirp.org
Optimization research focuses on finding more efficient, less hazardous, and more cost-effective catalysts. For example, one study demonstrated that using zinc iodide as a catalyst in the preparation of this compound could be an alternative to elemental iodine. google.com Transition metal catalysts have also been explored; direct dechlorination of trifluorochloroethylene has been achieved using a palladium complex, PdCl₂(PhCN)₂, as a catalyst, resulting in a maximum yield of 34%. scirp.org The choice of catalyst is critical, as it can significantly impact reaction conditions and product purity. For instance, using certain catalysts allows reactions to proceed at lower temperatures, which can suppress side reactions and reduce the formation of impurities. google.com
Process Intensification and Scale-Up Research
Translating laboratory-scale synthesis of this compound into a viable, large-scale industrial process presents significant challenges, driving research in process intensification and scale-up. The goal is to develop methods that are safe, cost-effective, and efficient for commercial production. google.comvalliscor.com Only a few companies worldwide have achieved ton-scale production, underscoring the difficulties involved. scirp.orgsemanticscholar.org
Several industrial routes have been developed and compared. A preferred route for industrial-scale production involves a three-step process using chlorotrifluoroethylene (CTFE) and iodine chloride (ICl) as readily available raw materials. efcgases.com This process is favored due to its simple chemical processing and the ability to recover and recycle major by-products like zinc iodide (ZnI₂) and zinc chloride (ZnCl₂). efcgases.com Another method starts from 1,2-difluoro-dichloroethylene, which is heated in an autoclave to form an intermediate that undergoes further chlorination and then dechlorination. scirp.orgresearchgate.net However, some routes suffer from significant disadvantages, such as the thermal dimerization of CTFE, which leads to a mixture of products with only a 35% yield of the desired intermediate. efcgases.com
Process intensification research aims to overcome limitations such as slow reaction rates, which can hinder production efficiency. guidechem.com Patents describe processes designed for industrialization, specifying operational parameters like reaction temperatures (e.g., 50 to 500°C for gas-phase fluorination and 20 to 150°C for dechlorination), the use of diluting gases like nitrogen or argon, and the choice of solvents. google.com Efficient production is linked to high reaction rates, which also allow for the use of lower temperatures, thereby suppressing side reactions and reducing industrial waste. google.com A critical final step in any scaled-up process is purification, with research focused on methods to achieve the high purity (>99.9%) required for applications like electronic etching. epo.org
Molecular Structure, Conformation, and Spectroscopic Characterization
Conformational Analysis
The conformational landscape of hexafluoro-1,3-butadiene is more complex than that of its hydrocarbon counterpart. Theoretical and experimental studies have been crucial in elucidating the relative stabilities of its various isomers.
Theoretical investigations have consistently shown that the most stable conformer of this compound is a skew s-cis form. acs.orgkoreascience.kr Ab initio calculations, including those at the 6-31+G* level with considerations for electron correlation, confirm this nonplanar C2 geometry. acs.org The torsional angle (φ) of this skew conformation is calculated to be approximately 58°. acs.org This contrasts with earlier electron diffraction results that suggested a torsional angle of 47.4° ± 2.4°.
The preference for the skew s-cis conformation over the s-trans form is attributed to significant steric repulsions between the fluorine atoms in the latter. koreascience.krresearchgate.net Natural steric and natural resonance theory (NRT) analyses indicate that these repulsions destabilize the planar s-trans structure, making the skewed conformation energetically more favorable. koreascience.kr
The interconversion between the different conformers of this compound involves surmounting specific energy barriers. Analysis of torsional frequencies from Raman and far-infrared spectra has allowed for the calculation of the barrier to planarity at the trans conformation, estimated to be 986 ± 150 cm⁻¹ (2.85 kcal/mole). researchgate.net This relatively low barrier suggests that the molecule is flexible and can undergo conformational changes.
Advanced Spectroscopic Investigations
A variety of advanced spectroscopic techniques have been employed to probe the intricate details of this compound's structure and dynamics.
Resonance Raman spectroscopy has been a powerful tool for investigating the vibrational modes of this compound. acs.org These studies have confirmed the nonplanar nature of the ground state and have been instrumental in assigning vibrational frequencies. A key finding is the identification of the fundamental C-C torsional mode at a low frequency of 44 cm⁻¹. acs.orgresearchgate.net This is in contrast to earlier analyses that had assigned this mode to a higher frequency of 94 cm⁻¹. The activity of this torsional mode in the resonance Raman spectrum provides strong evidence for the nonplanar geometry of the molecule. acs.org
Experimental resonance Raman spectra were obtained by exciting a sample of this compound diluted in nitrogen with wavelengths ranging from 200 to 239 nm. The scattered light was then analyzed to reveal the vibrational modes of the molecule.
Electron Spin Resonance (ESR) spectroscopy has been utilized to study the radical cations of this compound. acs.orgnih.govresearchgate.net When this compound is subjected to γ-irradiation in a solid matrix at 77 K, both s-cis and s-trans isomer radical cations are formed. acs.orgnih.govresearchgate.net The initial relative abundance of the s-cis to s-trans radical cation is 4.0. acs.orgnih.govresearchgate.net
Interestingly, upon illumination with visible light (500–600 nm), the s-cis radical cation isomerizes to the more stable s-trans form. acs.orgnih.gov This photoisomerization process highlights the dynamic nature of the radical cation and the influence of electronic excitation on its conformational preferences. acs.org Computational studies have shown that the generated s-cis-HFBD+ and s-trans-HFBD+ radical cations possess 2A2 and 2Bg electronic ground states in C2v and C2h symmetries, respectively. acs.orgnih.govresearchgate.net
Quantum Chemical and Ab Initio Calculations
Quantum chemical and ab initio calculations have been indispensable in complementing experimental findings and providing deeper insights into the electronic structure and properties of this compound. acs.orgkoreascience.krresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.govacs.org
These calculations have been performed using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with functionals like BLYP and B3LYP, and multireference methods like (MS-)CASPT2//CASSCF. acs.orgacs.org The 6-31+G* basis set, which includes diffuse and polarization functions, has been commonly used. acs.orgresearchgate.net
These computational approaches have been successful in:
Confirming the skew s-cis geometry as the most stable conformer. acs.org
Calculating vibrational frequencies in good agreement with experimental data.
Predicting the relative intensities of resonance Raman bands. acs.org
Investigating the electronic ground and excited states of the neutral molecule and its radical cation. researchgate.netacs.org
Elucidating the mechanism of photoisomerization of the radical cation. acs.org
For instance, ab initio calculations of the electronic excitations at the CIS level with the 6-31+G* basis set have helped in assigning the strong bands observed in the electronic absorption spectrum. Furthermore, theoretical studies have been crucial in understanding the role of steric repulsion and delocalization energies in determining the conformational preferences of fluorinated butadienes. koreascience.kr
Table of Calculated Vibrational Frequencies
Below is an interactive table summarizing some of the calculated vibrational frequencies for the skew s-cis conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Torsional Mode | 44 |
| - | ~94 |
| Data sourced from ab initio calculations. |
Chemical Reactivity and Polymerization Science of Hexafluoro 1,3 Butadiene
Polymerization Mechanisms and Kinetics
The polymerization of HFBD can be initiated through various methods, each yielding polymers with distinct structural characteristics. While it is resistant to typical radical polymerization, it readily undergoes thermal and anionic polymerization. doi.org
Thermal treatment of hexafluoro-1,3-butadiene induces polymerization and cycloaddition reactions. At temperatures exceeding 150°C, HFBD engages in both intra- and intermolecular cycloaddition, which can lead to the formation of different cyclodimers and trimers. smolecule.com One of the key thermal reactions is a [2+2] dimerization process that occurs at 150°C, resulting in perfluorinated divinylcyclobutanes. wikipedia.org The thermal decomposition of related fluoropolymers can also yield this compound through the ring-opening of an intermediate hexafluorocyclobutene (B1221722) ring, a process driven by the release of ring strain. msstate.edu Studies on the thermal reactions of HFBD have identified its primary products and their subsequent thermal transformations. acs.org
Anionic polymerization of this compound has been successfully achieved using specific initiators, particularly those with large, soft counter-cations like cesium and rubidium. doi.org Initiators such as cesium fluoride (B91410) and organocesium compounds have shown high activity, whereas those with lithium and sodium counter-cations are generally ineffective. doi.org
Research indicates that the polymer structure resulting from anionic polymerization is not a simple 1,4- or 1,2-addition product of the HFBD monomer. Spectroscopic analyses (¹³C NMR, XPS, and Raman) of the polymer reveal a structure that is remarkably similar to that of poly(hexafluoro-2-butyne) [poly(HFBY)]. acs.orgndl.go.jp This suggests that a rearrangement occurs during the polymerization process. Two primary mechanisms have been proposed to explain the formation of the poly(HFBY) architecture: acs.org
Isomerization of the this compound monomer to hexafluoro-2-butyne (B1329351) (HFBY), which then undergoes polymerization.
An initial addition of a propagating anion to the 2-position of the HFBD monomer, followed by an isomerization of the resulting propagating end group.
The polymer obtained, referred to as poly(HFBD), is typically a white powder that is insoluble in common solvents and exhibits high thermal stability. doi.orgelsevierpure.com The polymerization conditions, such as the choice of solvent (e.g., toluene (B28343) vs. tetrahydrofuran), can influence the molecular weight and, consequently, the thermal properties of the resulting polymer. elsevierpure.com
| Initiator Type | Counter Cation | Polymerization Activity |
|---|---|---|
| Cesium Compounds (CsF, tert-C₄H₉OCs) | Cs⁺ | High |
| Rubidium Compounds (tert-C₄H₉ORb) | Rb⁺ | High |
| Lithium Compounds | Li⁺ | Inactive |
| Sodium Compounds | Na⁺ | Inactive |
Copolymerization Strategies
Copolymerization is a key strategy to tailor the properties of fluoropolymers. Incorporating HFBD into polymer chains with other monomers can produce novel fluoroelastomers and high-performance resins with enhanced characteristics. scirp.org
This compound is a monomer used in the development of new fluoroelastomers. smolecule.comscirp.org Fluoroelastomers are prized for their performance in extreme environments, and the inclusion of fluorinated monomers like HFBD can further improve properties such as thermal and chemical resistance. 20.210.105 By copolymerizing HFBD with other monomers, it is possible to synthesize advanced fluoroelastomers that exhibit superior performance. scirp.org
HFBD serves as a precursor monomer in the synthesis of high-performance fluororesins. smolecule.comscirp.orgjy-chemical.com Its integration into the polymer structure imparts desirable qualities, including excellent electrical properties, high thermal stability, and chemical resistance. smolecule.comscirp.org The copolymerization of HFBD with other suitable monomers is a promising route for producing fluororesins with enhanced performance for specialized applications. scirp.orgczjyhg.com
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, a fundamental aspect of its chemical reactivity. These reactions include dimerization and reactions with other unsaturated compounds. smolecule.com
Under thermal conditions (around 150°C), HFBD undergoes a [2+2] cycloaddition with itself to form perfluorodivinylcyclobutane isomers. wikipedia.org This dimerization is a significant thermal reaction pathway for the monomer. smolecule.com
Furthermore, HFBD can react with other dienes. For instance, its reaction with 1,3-butadiene (B125203) proceeds via a [2+2] cycloaddition, whereas its reaction with cyclopentadiene (B3395910) follows a [2+4] cycloaddition (Diels-Alder) mechanism. researchgate.net These reactions demonstrate the versatility of HFBD as a building block in constructing complex cyclic and polycyclic fluorinated molecules.
| Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|
| This compound (self) | [2+2] Cycloaddition / Dimerization | Perfluorodivinylcyclobutanes | wikipedia.org |
| 1,3-Butadiene | [2+2] Cycloaddition | Vinyl-substituted fluorinated cyclobutane (B1203170) | researchgate.net |
| Cyclopentadiene | [2+4] Cycloaddition (Diels-Alder) | Fluorinated norbornene derivative | researchgate.net |
Thermal and Pressure-Induced Dimerization Pathways
The dimerization of this compound is a significant reaction pathway, particularly under thermal and high-pressure conditions. Studies have shown that thermal transformations of HFBD at elevated pressures (up to 1200 MPa) and temperatures (up to 130°C) primarily yield dimers. pleiades.online The reaction follows second-order kinetics, indicating a bimolecular process. pleiades.online
A key finding in the study of pressure-induced dimerization is the determination of the activation volume and activation energy. The activation volume at 69°C was found to be -16 cm³/mol, and the activation energy, calculated at a pressure of 530 MPa, is 91.2 kJ/mol. pleiades.online The negative activation volume suggests that the transition state of the dimerization reaction occupies a smaller volume than the reactant molecules, which is consistent with a process where new bonds are being formed. This pressure-induced pathway is believed to proceed through a biradical mechanism. pleiades.online
At temperatures of 150°C and above, this compound undergoes thermal reactions that lead to the formation of various dimers and trimers through cycloaddition processes. smolecule.com
Table 1: Kinetic Parameters for the Dimerization of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Order | Second-order | High Pressure (up to 1200 MPa) |
| Activation Volume | -16 cm³/mol | 69°C |
| Activation Energy | 91.2 kJ/mol | 530 MPa |
Data sourced from Moskvin, D. I., et al. (2003). pleiades.online
Intra- and Intermolecular Cycloaddition Processes and Cyclodimer Formation
Cycloaddition reactions are fundamental to the chemistry of this compound, leading to the formation of cyclic dimers and trimers. The primary dimerization process occurs via a [2+2]-cycloaddition mechanism, resulting in the formation of cyclobutane derivatives. pleiades.online These cyclodimers, which contain trifluorovinyl groups, are key intermediates in the subsequent formation of more complex structures. smolecule.com
Under thermal conditions (≥ 150°C), these cyclodimers can further react with this compound molecules in both [2+2]- and [2+4]-cycloaddition reactions to produce a variety of trimers. The distribution of these trimer products is dependent on the reaction temperature, which influences the relative stabilities of the different dimers and trimers formed. Trimers that incorporate a cyclobutane ring are themselves thermally labile and can undergo further transformations, including ring expansion, additional dimerization, and retro-cycloaddition reactions.
Radical Addition and Other Fundamental Organic Reactions
This compound participates in a range of fundamental organic reactions, including radical and ionic additions, as well as anionic polymerization.
Ionic and photochemical reactions of halogens such as chlorine (Cl₂), bromine (Br₂), and iodine monochloride (ICl) with this compound have been investigated. researchgate.netresearchgate.net The product distributions from the ionic reactions of Cl₂ and Br₂ are similar, suggesting the involvement of a weakly-bridged halonium ion intermediate. researchgate.netresearchgate.net Both 1,2- and 1,4-addition products are observed in these reactions. researchgate.net Free-radical conditions, often initiated photochemically, also lead to good yields of dihalogenated products. researchgate.net Bromination of this compound can occur readily in the dark, yielding a product consistent with a 1,4-addition process. researchgate.net
While many fluorinated vinyl monomers are resistant to radical polymerization, this compound can undergo anionic polymerization. rsc.org Initiated by cesium compounds, a 2,3-addition polymerization process has been established, leading to polymers with notable thermal and chemical stability. rsc.org The high electrophilicity of the fluorinated diene makes it susceptible to attack by anionic initiators.
Furthermore, radical reactions are utilized in synthetic routes to prepare this compound itself. For instance, the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (B1294775) with a trifluorohaloethylene can be initiated by radical initiators like azodiisobutyronitrile, various peroxides (di-tert-butyl peroxide, dibenzoyl peroxide, tert-butyl hydroperoxide), and persulfates to form a precursor that is subsequently dehalogenated. google.com
Table 2: Halogen Addition Reactions to this compound
| Reagent | Reaction Type | Key Observation |
|---|---|---|
| Chlorine (Cl₂) | Ionic & Free-Radical | Forms 1,2- and 1,4-addition products; suggests weakly-bridged chloronium ion intermediate in ionic pathway. researchgate.netresearchgate.net |
| Bromine (Br₂) | Ionic & Free-Radical | Similar product distribution to Cl₂; 1,4-addition occurs readily in the dark. researchgate.netresearchgate.net |
Advanced Applications in Materials Science and Microfabrication Research
Semiconductor Device Manufacturing and Etching Technologies
Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Dielectric Film Fabrication
Control of Film Properties via Plasma Parameters
In plasma-enhanced chemical vapor deposition (PECVD), Hexafluoro-1,3-butadiene is used as a precursor to deposit amorphous fluorinated carbon (a-C:F) films. efcgases.comresearchgate.net These films are notable for their low dielectric constant, a critical property in the manufacturing of integrated circuits. researchgate.netresearchgate.net The characteristics of these films can be precisely controlled by adjusting various plasma parameters during the deposition process.
Research has shown that the concentration of C4F6 in the plasma is a key factor influencing the film's properties. researchgate.netresearchgate.net The density of C4F6 in the plasma is directly related to the film growth rate, indicating that C4F6 is a primary deposition precursor. researchgate.net By controlling the residence time of the gas in the reactor or by diluting it with an inert gas like argon, the C-CF bond ratio in the film can be manipulated. researchgate.netresearchgate.net This ratio, in turn, affects the orientational polarization and, consequently, the dielectric constant of the film. researchgate.netresearchgate.net
The ability to tailor film properties through plasma parameters allows for the creation of materials optimized for specific applications. For instance, in the fabrication of microelectronic devices, controlling the dielectric constant of insulating layers is crucial for minimizing signal delay and power consumption.
Interactive Data Table: Effect of Plasma Parameters on a-C:F Film Properties
| Plasma Parameter | Effect on Film Property | Research Finding |
| C4F6 Concentration | A higher concentration leads to an increased film growth rate. researchgate.net | The density of C4F6 in the plasma has a proportional relationship to the film growth rate. researchgate.net |
| Residence Time | Altering the residence time changes the C-CF bond ratio and the dielectric constant. researchgate.netresearchgate.net | Controlling the C4F6 concentration in the plasma by changing residence time is key to controlling orientational polarization and dielectric constant. researchgate.net |
| RF Power | Increasing RF power can vary the dielectric constant of the deposited films. researchgate.net | The dielectric constant of films varied from 2.1 to 2.5 with increasing RF power from 10 to 100 W. researchgate.net |
| Substrate Temperature | Higher substrate temperatures can impact the thermal stability of the film. researchgate.net | A higher C-CF bond ratio resulted in higher thermal stability, but the film became leaky after 300 °C annealing. researchgate.net |
Chamber Cleaning Methodologies in Semiconductor Processing
In semiconductor manufacturing, the deposition of thin films inside processing chambers can lead to the accumulation of unwanted residues on the chamber walls. ca.gov This buildup can contaminate subsequent wafers and affect the uniformity of the deposition process. ca.gov Therefore, periodic chamber cleaning is a critical step to maintain high yields and consistent device performance.
This compound is utilized as a cleaning gas to remove these deposits. efcgases.comsmolecule.com Its high reactivity allows for the effective removal of residual materials without causing damage to the underlying structures of the chamber. smolecule.com The use of C4F6 in chamber cleaning is considered environmentally friendly due to its low global warming potential (GWP) compared to other fluorinated gases traditionally used for this purpose. semanticscholar.orgefcgases.com
Remote plasma sources are often employed for chamber cleaning. googleapis.com In this method, the cleaning gas is activated in a plasma source that is separate from the main processing chamber. The reactive species are then introduced into the chamber to etch away the unwanted deposits. This technique minimizes potential damage to the chamber components that could be caused by direct exposure to the plasma.
Fluorinated Material Synthesis as Precursors
This compound serves as a valuable monomer in the synthesis of a variety of fluorinated materials, including fluoroelastomers and fluororesins. semanticscholar.orgscirp.orgsmolecule.com Its ability to be copolymerized with other monomers allows for the creation of polymers with enhanced properties. semanticscholar.orgscirp.org
Development of Novel Fluoroelastomers with Enhanced Performance
Fluoroelastomers are a class of synthetic rubbers known for their exceptional resistance to heat, chemicals, and oils. 20.210.105 this compound can be copolymerized with other monomers to produce novel fluoroelastomers with improved performance characteristics. semanticscholar.orgscirp.org The incorporation of C4F6 into the polymer chain can enhance properties such as thermal stability and chemical resistance. smolecule.com Research in this area focuses on developing fluoroelastomers that can withstand even more severe operating conditions, making them suitable for demanding applications in the aerospace, automotive, and chemical processing industries. 20.210.105
Research on Advanced Fluororesins for Specific Applications
Fluororesins are a type of plastic known for their non-stick properties, high-temperature resistance, and excellent electrical insulation. semanticscholar.org this compound is used as a monomer in the synthesis of advanced fluororesins with tailored properties for specific applications. semanticscholar.orgsmolecule.com By copolymerizing C4F6 with other monomers, researchers can create fluororesins with unique combinations of properties, such as improved processability, enhanced mechanical strength, or specific electrical characteristics. semanticscholar.orgscirp.org These advanced fluororesins find use in a wide range of applications, including high-performance wiring and cable insulation, non-stick coatings, and components for chemical processing equipment. smolecule.com
Precursor for Protective Coatings and Microfluidic Devices
Thin films deposited from this compound using techniques like PECVD can serve as protective coatings. smolecule.com These fluorinated films exhibit excellent corrosion resistance and can be applied to various surfaces to protect them from harsh environments. researchgate.netsmolecule.com The hydrophobic nature of these coatings is also beneficial in applications where water repellency is desired. researchgate.net
In the field of microfluidics, surface properties play a critical role in controlling the flow of fluids in small channels. microfluidicshub.eu Fluoropolymer coatings derived from precursors like C4F6 can be used to modify the surface of microfluidic devices to control wettability and prevent the sticking of biological molecules. rsc.org This is particularly important in applications such as diagnostics and drug delivery, where precise control over fluid behavior is essential. microfluidicshub.eu
Emerging Research Applications
The unique properties of this compound continue to drive research into new and emerging applications. One area of interest is its use in the synthesis of novel organic dyes. smolecule.com Studies have shown that incorporating C4F6 into the structure of cyanine (B1664457) dyes can extend the range of light they absorb, which could have potential applications in areas like solar energy conversion. smolecule.com As research continues, it is likely that more innovative uses for this versatile compound will be discovered.
Incorporation into Organic Dyes for Optoelectronic Applications
This compound is a valuable building block in the synthesis of advanced organic dyes, particularly for applications in optoelectronics. The introduction of its perfluorinated structure into dye molecules significantly alters their electronic and optical properties. The high electronegativity of the fluorine atoms makes the this compound unit a strong electron-withdrawing group, which can be strategically used to tune the energy levels and absorption spectra of chromophores. researchgate.net
Research has specifically highlighted its use in modifying cyanine dyes. scirp.org Cyanine dyes are widely used in various fields, including as photosensitizers in solar cells. scirp.org The incorporation of a fluorinated bridge derived from this compound into the polymethine chain of a cyanine dye has been shown to dramatically shift its absorption spectrum. scirp.org In one study, the reaction of perfluorobutadiene with benzothiazole (B30560) to form a novel cyanine dye resulted in a significant bathochromic shift (a shift to a longer wavelength) of the maximum absorption wavelength from 453 nm to 552 nm. scirp.org This extension of the absorption range is a critical area of research, as it can enhance the efficiency of light harvesting in devices like dye-sensitized solar cells. scirp.orgsmolecule.com The fluorine atoms introduced by the C4F6 moiety can effectively extend the range of light that the dyes absorb, making them potentially valuable for solar energy conversion technologies. smolecule.com
The table below summarizes the reported impact of incorporating a this compound-derived unit on the optical properties of a cyanine dye.
| Dye Structure | Maximum Absorption Wavelength (λmax) | Wavelength Shift | Reference |
| Original Cyanine Dye | 453 nm | N/A | scirp.org |
| Cyanine Dye with Fluorine Bridge | 552 nm | +99 nm | scirp.org |
Exploration in other Specialty Chemical Intermediates
This compound serves as a versatile intermediate in the synthesis of a variety of other specialty fluorinated compounds. guidechem.com Its conjugated diene system makes it reactive in several classes of organic reactions, leading to the formation of more complex molecules. guidechem.comacs.org
One of the primary reaction types for conjugated dienes is cycloaddition. acs.org this compound can undergo thermal reactions, including intra- and intermolecular cycloadditions, to produce various cyclodimers and trimers, particularly at temperatures above 150 °C. smolecule.com These resulting cyclic compounds are themselves specialty intermediates for further chemical synthesis. The compound is also known to dimerize under high-pressure conditions. smolecule.com These reactions are analogous to the well-known Diels-Alder reactions of non-fluorinated dienes, though the electronic properties of the perfluorinated system influence the reactivity and outcome. acs.orgupenn.edu
Furthermore, this compound is used as a monomer for creating unique fluorinated polymers and elastomers. scirp.orgsmolecule.com It can be polymerized via anionic polymerization to form prepolymers that are thermosetting oligomers with molecular weights ranging from approximately 700 to 1,000,000. google.com These polymers and prepolymers exhibit desirable properties such as high thermal stability, chemical resistance, and specific electrical characteristics, making them suitable for high-performance applications. smolecule.comgoogle.com The ability to copolymerize this compound with other monomers opens pathways to novel fluoroelastomers and resins with tailored properties. scirp.org
The table below outlines key reactions where this compound acts as a chemical intermediate.
| Reaction Type | Conditions | Resulting Products | Application of Products | Reference |
| Cycloaddition/Dimerization | High Temperature (>150 °C), High Pressure | Cyclodimers, Trimers | Specialty Chemical Synthesis | smolecule.com |
| Anionic Polymerization | Anionic Initiator (e.g., Cesium Fluoride) | Thermosetting Prepolymers/Oligomers | High-Performance Resins, Laminates, Moldings | google.com |
| Copolymerization | With other monomers | Fluoroelastomers, Fluoroplastics | Advanced Materials with specific electrical/thermal properties | scirp.org |
Environmental Impact and Hazard Assessment in Research Contexts
Global Warming Potential (GWP) and Atmospheric Lifetime Studies
Hexafluoro-1,3-butadiene (C4F6) is recognized for its significantly lower environmental impact compared to traditional perfluorocompounds (PFCs) used in the semiconductor industry. electrochem.org Its environmental profile is primarily defined by its Global Warming Potential (GWP) and its atmospheric lifetime.
Research indicates that this compound has a very short atmospheric lifetime. Studies have estimated its lifetime to be approximately 1.1 to 1.9 days. europa.euresearchgate.net This short duration is attributed to its high reactivity with hydroxyl (OH) radicals in the atmosphere, which is the predominant removal pathway. europa.euresearchgate.net This reactivity is dependent on local and seasonal atmospheric conditions. europa.eu
Consequently, its GWP is exceptionally low. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). Due to its rapid degradation, the GWP of this compound is considered negligible by some sources. merckgroup.com3dincites.comresearchgate.net One study calculated a 100-year GWP of 0.027 relative to CO2, while another reported a GWP of 0.003, noting that it is not even classified as a greenhouse gas. europa.eumerckgroup.com3dincites.com This contrasts sharply with the high GWPs of many other fluorocarbons. merckgroup.com
| Parameter | Reported Value | Source |
|---|---|---|
| Atmospheric Lifetime | ~1 day | merckgroup.com |
| Atmospheric Lifetime | 1.1 days | researchgate.net |
| Atmospheric Lifetime | 1.9 days | europa.eu |
| GWP (100-year) | 0.003 | merckgroup.com3dincites.com |
| GWP (100-year) | 0.027 | europa.eu |
| GWP (100-year) | Almost 0 | beijingyuji.com |
Degradation Pathways and Environmental Fate Research
The environmental fate of this compound is characterized by its rapid breakdown in the troposphere. The primary mechanism for its atmospheric removal is its reaction with OH radicals. europa.euresearchgate.net The rate constant for the reaction between this compound and OH radicals has been measured as (9.64 ± 1.76) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net This high reaction rate is responsible for its short atmospheric lifetime. europa.eu
Research has identified the main atmospheric degradation products of this compound as carbonyl fluoride (B91410) (COF2) and trifluoroacetyl fluoride (CF3CFO). europa.eu These degradation byproducts are reported to have short atmospheric lifetimes themselves, on the order of 5–10 days, as they are incorporated into atmospheric water droplets and aerosols. europa.eu Due to its rapid degradation and the nature of its byproducts, this compound is not expected to contribute to ozone depletion. europa.eu
Comparative Analysis with Other Fluorinated Etching Gases (e.g., C4F8, CF4)
This compound serves as a replacement for conventional fluorinated etching gases, such as tetrafluoromethane (CF4) and octafluorocyclobutane (B90634) (c-C4F8), which are potent greenhouse gases. electrochem.org The environmental advantage of C4F6 is stark when compared to these legacy chemicals.
For instance, c-C4F8 has an atmospheric lifetime of 3,200 years, and CF4 has a lifetime of 50,000 years. semiconductors.orgscirp.org In contrast, the lifetime of C4F6 is just a few days. scirp.org This vast difference is reflected in their GWP values. The 100-year GWP for CF4 is 7,380, and for c-C4F8, it can be as high as 9,540. researchgate.netsemiconductors.org The use of C4F6 in place of c-C4F8 has been shown to reduce PFC emissions by 65% to 82% in dielectric etch processes. electrochem.orgyujichemtech.com
From a process perspective, C4F6 also offers performance benefits. It demonstrates a higher selectivity to photoresist and silicon nitride compared to c-C4F8. yujichemtech.combeijingyuji.com This improved selectivity is crucial for manufacturing advanced semiconductor devices with smaller features, as it allows for a larger process window and greater stability. beijingyuji.combeijingyuji.com
| Compound | Chemical Formula | Atmospheric Lifetime (Years) | GWP (100-year) | Key Etching Characteristics |
|---|---|---|---|---|
| This compound | C4F6 | ~0.003 (1.1 days) | <0.1 | High selectivity to photoresist and Si3N4; enables high aspect ratio etching. yujichemtech.combeijingyuji.com |
| Octafluorocyclobutane | c-C4F8 | 3,200 | 9,540 | Standard etchant for dielectric layers; lower selectivity compared to C4F6. researchgate.netscirp.orgaip.org |
| Tetrafluoromethane (Carbon Tetrachloride) | CF4 | 50,000 | 7,380 | Traditional dry etchant; stable and easy to handle but high GWP. merckgroup.comsemiconductors.org |
Toxicological Mechanisms Relevant to Research Exposure
In a research context, exposure to this compound primarily occurs via inhalation. It is classified as a substance that is toxic if inhaled. airgas.comnih.govchemicalbook.com The material is a Toxic Inhalation Hazard (TIH), a designation for gases and volatile liquids that are toxic upon inhalation. nih.gov Acute exposure may cause respiratory irritation. airgas.com In cases of high concentration, it can act as an asphyxiant by displacing oxygen. nih.govgeneralair.com
Prolonged or repeated exposure to this compound may cause damage to organs. airgas.comchemicalbook.comairliquide.com It is also categorized as a skin and eye irritant. airgas.com Direct contact with the rapidly expanding liquefied gas can cause frostbite. airgas.comnih.gov
While specific toxicological mechanisms are not extensively detailed in the provided search results, the health effects are consistent with exposure to halogenated hydrocarbons. The toxicity of its parent compound, 1,3-butadiene (B125203), is well-documented and includes carcinogenicity. nih.govcdc.gov However, the toxicological profile of the fully fluorinated C4F6 is distinct. Safety protocols in a research setting must account for its flammability, toxicity via inhalation, and potential for organ damage with repeated exposure. airgas.comchemicalbook.com
Development of Green Chemistry Principles in this compound Processes
The adoption and development of this compound are closely aligned with several principles of green chemistry.
Designing Safer Chemicals : The primary driver for the use of C4F6 is its design as an environmentally benign alternative to high-GWP PFCs like c-C4F8 and CF4. electrochem.org Its negligible GWP and short atmospheric lifetime represent a significant reduction in environmental hazard, fulfilling the principle of designing chemical products to be less harmful. merckgroup.com3dincites.comresearchgate.net
Inherently Safer Chemistry for Accident Prevention : Research into the synthesis of this compound aims to develop safer and more efficient industrial processes. For example, methods are being developed that use readily available raw materials, feature simple processing steps, and allow for the recycling of by-products. efcgases.com Other patented processes seek to create the compound under mild reaction conditions to reduce safety risks and minimize waste. google.com
Design for Energy Efficiency and Waste Prevention : In its application, C4F6 contributes to greener processes. Its high etching selectivity can improve production efficiency and yield, potentially reducing the consumption of raw materials and energy per functional unit. yujichemtech.combeijingyuji.com Furthermore, the development of alternative solvents and more efficient reaction pathways for its synthesis, such as moving away from hazardous solvents like DMF, aligns with the goal of waste prevention and reducing the use of auxiliary substances. mdpi.comrsc.org
The transition to C4F6 is part of a broader industry effort to reduce the carbon footprint of semiconductor manufacturing by replacing harmful process gases with more sustainable alternatives. semiconductors.orgspiedigitallibrary.org
Future Research Directions and Perspectives
Advancements in High-Yield and Sustainable Synthesis Technologies
The industrial-scale production of hexafluoro-1,3-butadiene (C4F6) has historically been challenged by issues of yield, cost, and environmental impact. efcgases.comgoogle.com Many conventional synthesis routes involve multi-step processes, hazardous reagents like elemental fluorine, and the generation of significant waste streams. efcgases.com For instance, some methods result in low cumulative yields, occasionally as low as 12-33.5%, making them economically unviable for large-scale production. efcgases.com Other processes are dependent on by-products from other industries, such as the chloroprene (B89495) rubber industry, which can lead to supply chain vulnerabilities. efcgases.com
Future research is increasingly focused on developing high-yield, sustainable synthesis technologies. A key objective is to devise simpler reaction systems with milder conditions, utilizing readily available and less expensive raw materials. beijingyuji.com One promising approach involves the development of more efficient catalysts and reaction pathways that minimize the formation of by-products. For example, research into telomerization methods aims to provide a simpler process with mild reaction conditions and reduced waste, making it more suitable for industrial production. google.com Another area of advancement is the recycling of by-products. A preferred route involving the reaction of ICl and chlorotrifluoroethylene (B8367) (CTFE) is noted for its potential to recycle major by-products like ZnI2 and ZnCl2 back into key raw materials, representing a more sustainable and circular economic model. efcgases.com
The development of one-pot syntheses is also a significant area of interest, as it can streamline the production process and reduce operational complexity and cost. scirp.org Furthermore, there is a continuous effort to move away from hazardous reagents and intermediates, such as organometallic compounds that pose safety risks in industrial applications. google.com The table below summarizes some of the challenges associated with current synthesis routes and the desired advancements.
| Challenge | Desired Advancement | Relevant Research Focus |
| Low cumulative yields in multi-step processes | Higher efficiency and fewer reaction steps | One-pot synthesis, improved catalysts |
| Use of hazardous reagents (e.g., elemental F2) | Safer and more stable reactants | Alternative fluorinating agents, catalyst-based fluorination |
| Generation of toxic and difficult-to-manage by-products | Recyclable or minimal by-product formation | Circular economy approaches, atom-economical reactions |
| Dependence on by-products from other industries | Use of readily available and dedicated raw materials | Development of novel synthesis pathways from basic feedstocks |
| High cost of raw materials (e.g., iodine, bromine) | Utilization of cheaper and more abundant materials | Routes starting from chlorinated hydrocarbons |
Exploration of Novel Polymerization and Copolymerization Architectures
While initially investigated as a monomer for polymers with reportedly poor performance, recent interest has been renewed in the polymerization of this compound to create advanced functional materials. guidechem.com Its fully fluorinated structure and conjugated double bonds offer unique opportunities for creating polymers with exceptional thermal stability, chemical resistance, and specific electrical properties. scirp.orgelsevierpure.com
Future research will likely delve into the exploration of novel polymerization and copolymerization architectures to tailor material properties for specific applications. Anionic polymerization of this compound has been shown to produce prepolymers that can be thermoset, yielding materials with low dielectric constants, moisture resistance, and heat resistance. google.com The choice of initiator and solvent in anionic polymerization can significantly influence the thermal properties of the resulting poly(this compound). elsevierpure.com
The creation of copolymers is a particularly promising avenue. By incorporating this compound with other monomers, it is possible to design novel fluoroelastomers and resins. beijingyuji.comsmolecule.com The exploration of different copolymer architectures, such as block and graft copolymers, will be a key research focus.
Block Copolymers: These could combine the properties of a poly(this compound) block (e.g., low refractive index, high thermal stability) with the properties of other polymer blocks (e.g., flexibility, specific solubility). This could lead to materials for applications like high-performance coatings or membranes.
Graft Copolymers: Grafting poly(this compound) chains onto a different polymer backbone, or vice versa, could be used to modify surface properties or improve the compatibility between different polymer blends. rsc.org For instance, grafting could be employed to create compatibilizers for polyolefin blends, enhancing their mechanical performance and aiding in recycling efforts. rsc.org
The table below outlines potential copolymer architectures and their prospective applications.
| Copolymer Architecture | Potential Monomers | Anticipated Properties | Potential Applications |
| Random Copolymers | Ethylene, Propylene, Vinylidene fluoride (B91410) | Tunable mechanical properties, chemical resistance | Specialty elastomers, seals, and gaskets |
| Alternating Copolymers | Styrene, Acrylates | Controlled optical and dielectric properties | High-frequency circuit boards, optical components |
| Block Copolymers | Polystyrene, Poly(methyl methacrylate) | Self-assembly into nanostructures, combines distinct block properties | Nanopatterning, advanced coatings, drug delivery |
| Graft Copolymers | Polyethylene, Polypropylene | Improved blend compatibility, surface modification | Polymer blend compatibilizers, low-friction surfaces |
Integration into Next-Generation Semiconductor Lithography and Etching
This compound is a critical component in the manufacturing of advanced semiconductor devices, primarily used as a dry etching gas. efcgases.com Its low global warming potential (GWP) makes it an environmentally friendlier alternative to perfluorocompounds (PFCs) like c-C4F8. yuji-material.com Research indicates that replacing c-C4F8 with C4F6 can reduce PFC emissions by 65-82%. yuji-material.com
The future of this compound in this sector is tied to the continuous scaling of semiconductor devices to smaller nodes and the transition to more complex three-dimensional architectures, such as 3D NAND flash memory. yuji-material.com For these next-generation devices, the precision of the etching process is paramount. This compound offers significant advantages, including high selectivity and the ability to achieve high-aspect-ratio features, which are crucial for creating the deep, narrow structures in 3D NAND. google.comvalliscor.com
Future research and development will focus on optimizing plasma etching processes that utilize this compound. This includes fine-tuning plasma conditions (power, pressure, gas mixtures) to enhance etch rates, selectivity to different materials (photoresists, silicon nitride, silicon dioxide), and the anisotropy of the etch. yuji-material.com The formation of a protective polymer film on the sidewalls during etching is a key characteristic of C4F6 plasmas, and a deeper understanding and control of this mechanism will be essential for achieving the desired etch profiles. yuji-material.com
The integration of this compound into advanced lithography techniques, potentially in combination with new photoresist materials, will also be an area of investigation. As device dimensions shrink below 100 nm, the synergy between the etching gas and the lithographic pattern will become even more critical. guidechem.com
Computational Design and Materials Informatics for this compound Derivatives
The use of computational methods, including density functional theory (DFT) and broader materials informatics approaches, is set to revolutionize the discovery and design of new materials based on this compound. koreascience.krresearchgate.net These computational tools can significantly accelerate the research and development cycle by predicting material properties before synthesis, reducing the need for extensive trial-and-error experimentation. mdpi.com
Theoretical studies have already provided valuable insights into the geometry, electronic structure, and conformational preferences of this compound. koreascience.krresearchgate.netresearchgate.net Future computational work will likely focus on:
Designing Novel Derivatives: By computationally modifying the structure of this compound (e.g., by adding different functional groups), researchers can screen for derivatives with enhanced properties for specific applications. For example, DFT calculations can be used to predict how different substituents might affect the reactivity, stability, and electronic properties of the molecule.
Modeling Polymerization and Copolymerization: Computational simulations can help elucidate the mechanisms of polymerization and predict the properties of resulting polymers and copolymers. This can guide the selection of monomers and reaction conditions to achieve desired material characteristics.
Materials Informatics and Machine Learning: By creating databases of known fluorinated polymers and their properties, machine learning models can be trained to predict the properties of new, unsynthesized materials. oaepublish.comresearchgate.netgatech.edu This data-driven approach can be used to screen vast chemical spaces for promising candidates for applications such as high-refractive-index polymers or membranes for fuel cells. mdpi.comgatech.edu For example, a machine learning strategy could be employed to search for polymers with a high glass transition temperature, high thermal decomposition temperature, and good solubility in standard solvents. mdpi.com
The following table illustrates how computational approaches can be applied to accelerate the development of this compound-based materials.
| Computational Technique | Research Objective | Example Application |
| Density Functional Theory (DFT) | Understanding reaction mechanisms and electronic properties. | Predicting the stereoselectivity of Diels-Alder reactions involving this compound derivatives. researchgate.net |
| Molecular Dynamics (MD) | Simulating polymer chain behavior and predicting bulk properties. | Modeling the thermal properties and glass transition temperature of poly(this compound). |
| Materials Informatics/Machine Learning | High-throughput screening of virtual compounds for desired properties. | Identifying novel this compound copolymers with optimal dielectric constants for electronic applications. oaepublish.com |
Potential for Expanded Applications in Advanced Functional Materials
While the primary application of this compound is currently in semiconductor etching, its unique properties make it a promising candidate for a range of other advanced functional materials. scispace.com Future research will explore its potential in areas beyond microelectronics.
Fluorinated Polymers and Elastomers: As a monomer, this compound can be used to synthesize specialty fluoropolymers and fluoroelastomers with high thermal and chemical stability, excellent electrical insulation, and low friction coefficients. smolecule.com These materials could find applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries.
Advanced Coatings: Polymers and copolymers of this compound could be used to create high-performance coatings. These coatings could offer properties such as hydrophobicity, oleophobicity, chemical resistance, and low surface energy, making them suitable for applications like anti-fouling surfaces, protective layers for electronics, and low-friction coatings for medical devices.
Dielectric Materials: The low polarizability of the C-F bond makes fluoropolymers attractive for applications requiring low dielectric constants, which is crucial for high-frequency electronics to reduce signal delay and cross-talk. Research into polymers derived from this compound for next-generation dielectrics is a promising direction. google.com
Precursor for Fluorinated Films: this compound can be used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to deposit thin fluorinated films. smolecule.comefcgases.com These films can provide protective, corrosion-resistant, or low-friction surfaces for a variety of substrates. smolecule.com
Organic Dyes: Emerging research suggests that incorporating this compound into the structure of cyanine (B1664457) dyes can modify their light-absorbing properties, potentially making them useful in applications like solar energy conversion. semanticscholar.org
Challenges and Opportunities in this compound Research
The future of this compound research and application will be shaped by a series of challenges and opportunities.
Challenges:
Cost-Effective and Sustainable Production: A major hurdle remains the development of industrial-scale synthesis methods that are both economically viable and environmentally sustainable. scirp.orgexactitudeconsultancy.com Overcoming the challenges of low yields, hazardous reagents, and waste generation is critical. efcgases.com
Toxicity and Safety: this compound is a toxic and flammable gas, which necessitates stringent safety protocols for its handling and use. efcgases.com Addressing these safety concerns is crucial for its broader adoption.
Competition from Alternatives: While this compound has clear advantages in certain applications, it faces competition from other fluorinated gases and materials. 24chemicalresearch.com Continuous innovation will be required to maintain its competitive edge.
Investment in Production Technologies: The development and scaling-up of advanced manufacturing processes for this compound require significant capital investment, which can be a barrier for new market entrants. exactitudeconsultancy.comexactitudeconsultancy.com
Opportunities:
Growing Semiconductor Market: The relentless growth of the semiconductor industry, driven by technologies like 5G, artificial intelligence, and the Internet of Things, presents a significant and expanding market for this compound as a critical etching gas. exactitudeconsultancy.com
Environmental Regulations: Increasing environmental regulations on gases with high GWP create a strong incentive for the adoption of alternatives like this compound, which has a very low GWP. guidechem.com
Advanced Materials Development: The unique properties of this compound make it a valuable building block for a new generation of advanced functional materials, opening up applications in diverse fields beyond electronics. scirp.orgsmolecule.com
Technological Advancements: Advances in catalysis, process engineering, and computational chemistry provide the tools to overcome many of the current challenges in synthesis and to accelerate the discovery of new applications. beijingyuji.com
The global market for this compound is projected to experience significant growth, with some analyses forecasting a rise from USD 284 million in 2023 to over USD 1.28 billion by 2032. 24chemicalresearch.com This growth underscores the immense opportunities that lie ahead for this versatile compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes for C₄F₆
| Method | Yield | Key Byproducts | Waste Management | Reference |
|---|---|---|---|---|
| ICl/CTFE + Zn | 70% | ZnCl₂, solvent residues | Solvent recovery, ZnCl₂ precipitation | |
| CTFE Pyrolysis | 35% | DCHFCB, CTFE waste | Long-term storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
